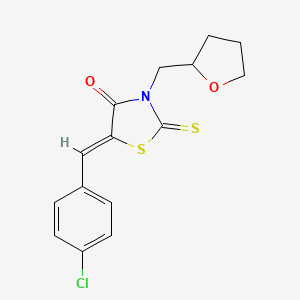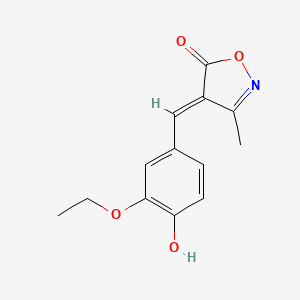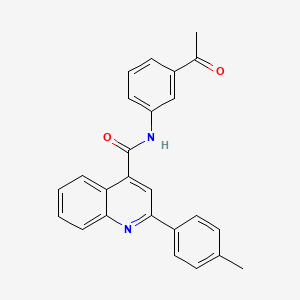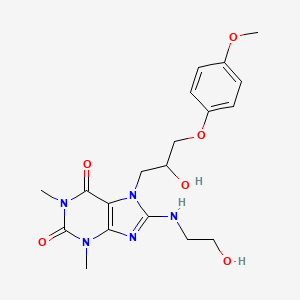
(5Z)-5-(4-chlorobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-(4-chlorobenzylidène)-3-(tétrahydrofuranne-2-ylméthyl)-2-thioxo-1,3-thiazolidine-4-one est un composé organique synthétique appartenant à la classe des thiazolidinones. Les thiazolidinones sont connues pour leurs diverses activités biologiques, notamment les propriétés antimicrobiennes, anti-inflammatoires et anticancéreuses. Ce composé est caractérisé par la présence d'un cycle thiazolidinone, d'un groupe chlorobenzylidène et d'un substituant tétrahydrofuranne-2-ylméthyle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (5Z)-5-(4-chlorobenzylidène)-3-(tétrahydrofuranne-2-ylméthyl)-2-thioxo-1,3-thiazolidine-4-one implique généralement la condensation du 4-chlorobenzaldéhyde avec le 3-(tétrahydrofuranne-2-ylméthyl)-2-thioxo-1,3-thiazolidine-4-one. La réaction est généralement réalisée en présence d'une base, comme l'hydroxyde de sodium ou le carbonate de potassium, dans un solvant approprié comme l'éthanol ou le méthanol. Le mélange réactionnel est chauffé sous reflux pendant plusieurs heures afin d'obtenir le produit souhaité.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement de la synthèse. La purification du produit final est généralement réalisée par recristallisation ou techniques chromatographiques.
Analyse Des Réactions Chimiques
Types de réactions
(5Z)-5-(4-chlorobenzylidène)-3-(tétrahydrofuranne-2-ylméthyl)-2-thioxo-1,3-thiazolidine-4-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le groupe thioxo en thiol ou thioéther.
Substitution : Le groupe chlorobenzylidène peut subir des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène, l'acide m-chloroperbenzoïque et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Des nucléophiles comme les amines, les thiols ou les alcoolates peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des thiols ou des thioéthers.
Applications de la recherche scientifique
Chimie : En tant que brique de base pour la synthèse de molécules plus complexes.
Biologie : Investigué pour ses propriétés antimicrobiennes et anti-inflammatoires.
Médecine : Utilisation potentielle comme agent anticancéreux en raison de sa capacité à inhiber la prolifération cellulaire.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de (5Z)-5-(4-chlorobenzylidène)-3-(tétrahydrofuranne-2-ylméthyl)-2-thioxo-1,3-thiazolidine-4-one implique son interaction avec des cibles moléculaires spécifiques. Par exemple, son activité antimicrobienne peut être due à l'inhibition d'enzymes bactériennes ou à la perturbation des membranes cellulaires. Ses effets anticancéreux pourraient être liés à l'induction de l'apoptose ou à l'inhibition des voies de signalisation cellulaire.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential use as an anticancer agent due to its ability to inhibit cell proliferation.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (5Z)-5-(4-chlorobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. Its anticancer effects could be related to the induction of apoptosis or inhibition of cell signaling pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
- (5Z)-5-(4-bromobenzylidène)-3-(tétrahydrofuranne-2-ylméthyl)-2-thioxo-1,3-thiazolidine-4-one
- (5Z)-5-(4-méthylbenzylidène)-3-(tétrahydrofuranne-2-ylméthyl)-2-thioxo-1,3-thiazolidine-4-one
Unicité
(5Z)-5-(4-chlorobenzylidène)-3-(tétrahydrofuranne-2-ylméthyl)-2-thioxo-1,3-thiazolidine-4-one est unique en raison de la présence du groupe chlorobenzylidène, qui peut améliorer son activité biologique par rapport à des composés similaires avec des substituants différents.
Propriétés
Formule moléculaire |
C15H14ClNO2S2 |
|---|---|
Poids moléculaire |
339.9 g/mol |
Nom IUPAC |
(5Z)-5-[(4-chlorophenyl)methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H14ClNO2S2/c16-11-5-3-10(4-6-11)8-13-14(18)17(15(20)21-13)9-12-2-1-7-19-12/h3-6,8,12H,1-2,7,9H2/b13-8- |
Clé InChI |
PANDWSGQYRFOLI-JYRVWZFOSA-N |
SMILES isomérique |
C1CC(OC1)CN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=S |
SMILES canonique |
C1CC(OC1)CN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(4-methylphenyl)acetamide](/img/structure/B11621895.png)
![2-(morpholin-4-yl)ethyl 3-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B11621900.png)
![1-(4a-hydroxy-8-methyl-3-thioxo-2,3,4,4a-tetrahydro-5H-[1,2,4]triazino[5,6-b]indol-5-yl)ethanone](/img/structure/B11621906.png)
![9-methyl-2-[(3-morpholin-4-ylpropyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621907.png)
![Ethyl 4-{[(4-methylpiperazin-1-yl)carbamothioyl]amino}benzoate](/img/structure/B11621911.png)

![3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621929.png)
![2-(3-Methylphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11621934.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11621939.png)

![ethyl 2-{2,5-dimethyl-3-[(2,4,6-trioxo-1,3-diphenyltetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11621950.png)
![2-(4-chlorophenyl)-3-[2-(3,5-dimethylphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11621970.png)

![2-chloro-N-((5Z)-5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide](/img/structure/B11621979.png)
